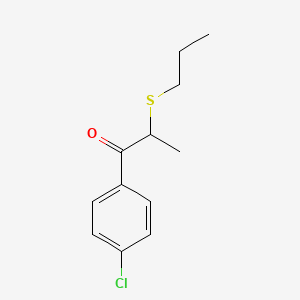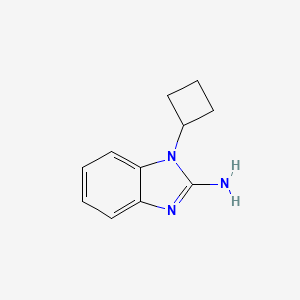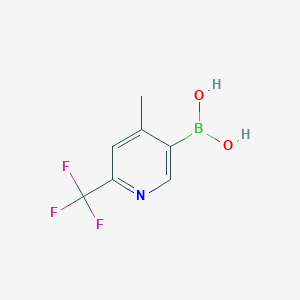![molecular formula C8H10F3NO4 B15300710 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid is a chemical compound that belongs to the spirocyclic family. This compound is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of trifluoroacetic acid adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be done through a series of cyclization reactions . The reaction conditions typically require an inert atmosphere and temperatures ranging from 2°C to 8°C .
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity reagents and controlled reaction environments to ensure consistency and yield. The process may include multiple purification steps to achieve the desired purity levels, typically around 95% .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances its stability and reactivity, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.4]octan-7-one: This compound shares a similar spiro structure but lacks the trifluoroacetic acid component.
6-Oxa-2-azaspiro[3.4]octane: Another related compound, differing in the absence of the ketone group.
Uniqueness
The presence of trifluoroacetic acid in 6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid makes it unique compared to its analogs. This addition enhances its chemical stability and reactivity, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C8H10F3NO4 |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
6-oxa-2-azaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-5-1-6(4-9-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7) |
Clave InChI |
YOKCVAQRMBSHDE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OCC12CNC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


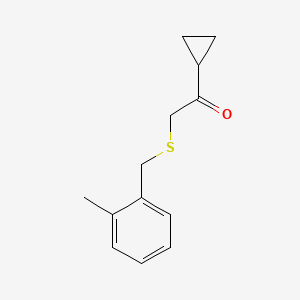
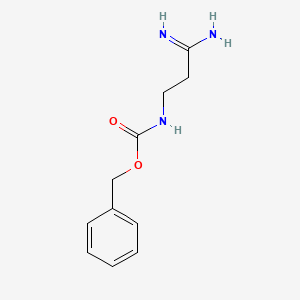
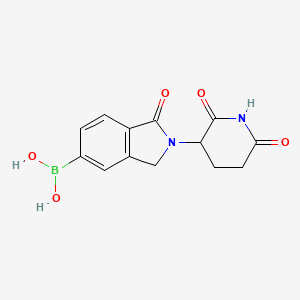
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)

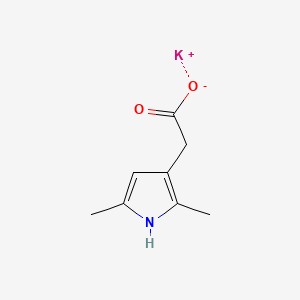
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
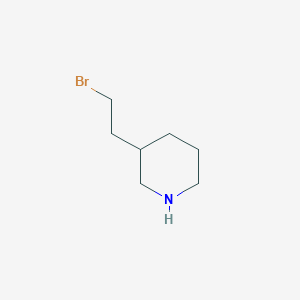
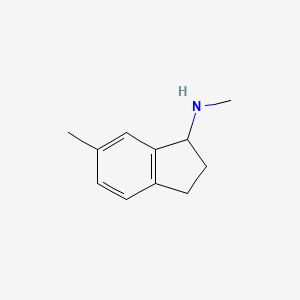
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
